molecular formula C11H14BrNO B13159484 3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol

Cat. No.: B13159484
M. Wt: 256.14 g/mol
InChI Key: YBMWHOVFIUSKLZ-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of an amino group, a brominated methylphenyl group, and a cyclobutanol ring

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14BrNO/c1-7-2-3-8(12)4-10(7)11(13)5-9(14)6-11/h2-4,9,14H,5-6,13H2,1H3

InChI Key

YBMWHOVFIUSKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2(CC(C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methylphenylamine with cyclobutanone in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated methylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclobutanol ring may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-bromo-2-methylphenyl)propan-1-ol
  • 3-Amino-3-(5-bromo-2-methylphenyl)butan-1-ol

Uniqueness

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct structural and chemical properties compared to similar compounds. The presence of the cyclobutanol ring can influence the compound’s reactivity, stability, and binding interactions, making it a valuable molecule for various research applications.

Biological Activity

3-Amino-3-(5-bromo-2-methylphenyl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with an amino group and a brominated aromatic side chain. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group acts as a nucleophile, allowing the compound to participate in biochemical reactions that can influence various cellular pathways.

Key Mechanisms:

  • Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, potentially modifying biomolecules.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in signaling pathways, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA375 (Melanoma)5.7
Compound BA549 (Lung Cancer)<10
Compound CK562 (Leukemia)25.1

These findings suggest that structural modifications can enhance the anticancer efficacy of cyclobutane derivatives .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that derivatives with similar motifs exhibit significant antibacterial and antifungal activities:

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL

Such activities are often linked to the presence of halogen substituents, which can enhance membrane permeability and disrupt microbial growth .

Case Studies

  • Anticancer Efficacy in Preclinical Models :
    A study investigated the effects of a structurally related cyclobutane derivative on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
  • Antimicrobial Testing :
    In vitro assays were conducted to evaluate the antimicrobial efficacy of related compounds against common pathogens. The results indicated that modifications in the aromatic side chain significantly impacted the compounds' ability to inhibit bacterial growth.

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